
ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate” is a complex organic molecule. The (2S,3R) notation indicates that it has two chiral centers, which means it can exist in multiple stereoisomers . The presence of an oxolane (a five-membered ring containing an oxygen) and a carboxylate ester group (COO-) are notable features of this compound.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxolane ring and the introduction of the ethyl carboxylate group. The exact synthetic route would depend on the starting materials and the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers . The (2S,3R) notation provides some information about this configuration .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The oxolane ring might undergo ring-opening reactions, and the carboxylate group could participate in esterification or hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate might make it more soluble in polar solvents .
Mecanismo De Acción
The exact mechanism of action of EMPC is not fully understood, but it is believed to involve multiple pathways. EMPC has been shown to inhibit the activity of various enzymes and signaling pathways, including cyclooxygenase-2, lipoxygenase, nuclear factor-kappaB, and Akt/mTOR. EMPC has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
EMPC has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, EMPC has been found to induce DNA damage, inhibit angiogenesis, and promote cell cycle arrest and apoptosis. In inflammatory cells, EMPC has been shown to reduce the production of reactive oxygen species, nitric oxide, and pro-inflammatory cytokines. In animal models, EMPC has been found to improve cognitive function, reduce oxidative stress, and attenuate the severity of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMPC has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. EMPC is also relatively easy to synthesize and has a low toxicity profile. However, EMPC has some limitations for lab experiments, including its high cost and limited availability. EMPC also requires specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
EMPC has great potential for future research and development in various fields. Some possible future directions include:
1. Development of novel EMPC derivatives with improved pharmacological properties and efficacy.
2. Investigation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of EMPC.
3. Evaluation of the safety and efficacy of EMPC in clinical trials for various diseases.
4. Exploration of the potential therapeutic applications of EMPC in other diseases, such as cardiovascular diseases and metabolic disorders.
5. Development of new synthetic methods for EMPC and its derivatives, to improve their yield and efficiency.
In conclusion, EMPC is a promising organic compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of EMPC and its derivatives are needed to fully explore their therapeutic potential.
Métodos De Síntesis
EMPC can be synthesized through a multistep process involving the condensation of 2-phenylacetaldehyde with ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate glyoxylate, followed by the cyclization of the resulting intermediate with sodium methoxide. The final product is obtained through acid hydrolysis and recrystallization.
Aplicaciones Científicas De Investigación
EMPC has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, EMPC has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. In inflammation research, EMPC has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the severity of inflammatory diseases such as rheumatoid arthritis and colitis. In neurodegenerative disorder research, EMPC has been found to protect neurons from oxidative stress and apoptosis, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-12(15)14(11-7-5-4-6-8-11)13(2,16)9-10-18-14/h4-8,16H,3,9-10H2,1-2H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIPAHFHWOKHHK-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CCO1)(C)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@](CCO1)(C)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

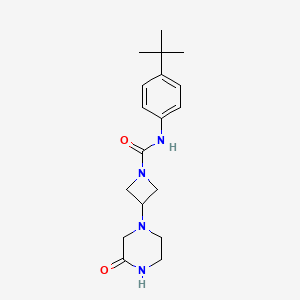
![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)
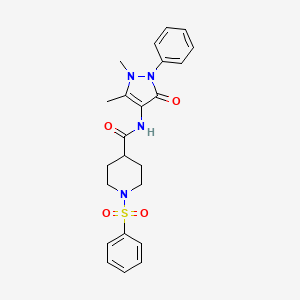
![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)
![N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496945.png)

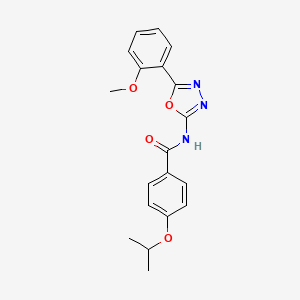
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)

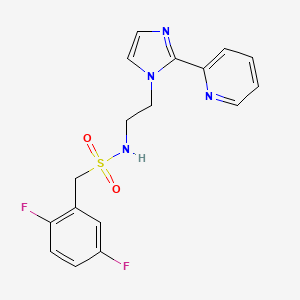
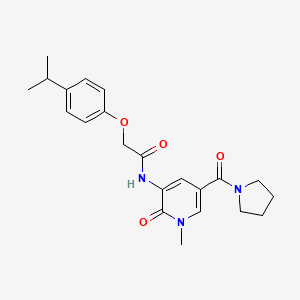

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)
